1-Trimethylsilyloxy-3-butyne
Overview
Description
1-Trimethylsilyloxy-3-butyne is an organic compound with the molecular formula C₇H₁₄OSi. It is characterized by the presence of a trimethylsilyl group attached to a butyne moiety. This compound is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyloxy-3-butyne can be synthesized through various methods. One common approach involves the reaction of 3-butyne-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Trimethylsilyloxy-3-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted butynes.
Scientific Research Applications
1-Trimethylsilyloxy-3-butyne has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-trimethylsilyloxy-3-butyne involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and facilitating selective reactions. The butyne moiety undergoes typical alkyne reactions, such as addition and cycloaddition, leading to the formation of diverse products .
Comparison with Similar Compounds
1-Trimethylsiloxy-1,3-butadiene: Used in Diels-Alder reactions and other cycloadditions.
1-Trimethylsilyl-1-hexyne: Utilized in organic synthesis for the formation of complex molecules.
3-Trimethylsilyl-1-propanol: Employed in the synthesis of various organic compounds.
Uniqueness: 1-Trimethylsilyloxy-3-butyne stands out due to its unique combination of a trimethylsilyl group and a butyne moiety, providing both stability and reactivity. This makes it a versatile compound in organic synthesis, enabling the formation of a wide range of products through selective reactions .
Properties
IUPAC Name |
but-3-ynoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-5-6-7-8-9(2,3)4/h1H,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZROXZGVLAXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375382 | |
Record name | 1-Trimethylsilyloxy-3-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17869-75-9 | |
Record name | 1-Trimethylsilyloxy-3-butyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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